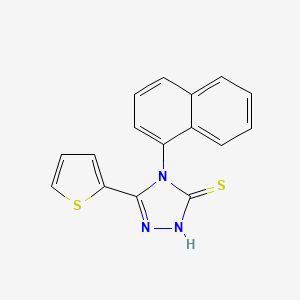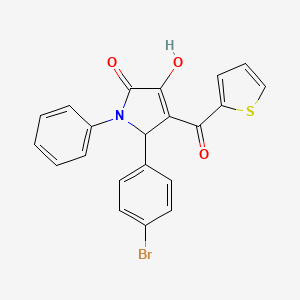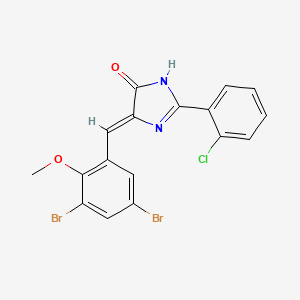![molecular formula C24H18ClNO4 B11089916 1-(4-chlorophenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11089916.png)
1-(4-chlorophenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of 1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves several steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. The synthetic route typically involves the use of starting materials such as 4-chlorophenyl, 3-hydroxyphenyl, and 4-methylbenzoyl derivatives. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrol-2-one derivatives with different substituents. These compounds may have similar chemical properties but can differ in their biological activity or industrial applications. The unique combination of substituents in 1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE gives it distinct properties that can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C24H18ClNO4 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
(4E)-1-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO4/c1-14-5-7-15(8-6-14)22(28)20-21(16-3-2-4-19(27)13-16)26(24(30)23(20)29)18-11-9-17(25)10-12-18/h2-13,21,27-28H,1H3/b22-20+ |
Clé InChI |
FIDLHMCPZHEKHC-LSDHQDQOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)/O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11089834.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11089838.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)
![propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B11089865.png)
![N-[2-(1-adamantyloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11089868.png)


![4-Allyl-5-(2,4-dichloro-phenyl)-2-morpholin-4-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11089879.png)
![Ethyl 5-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B11089891.png)
![4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11089896.png)
![1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B11089901.png)

![Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089906.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B11089912.png)
